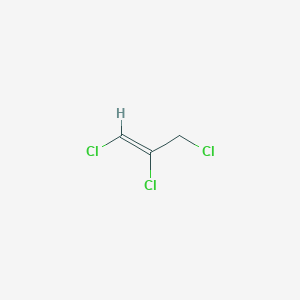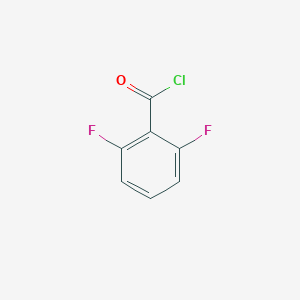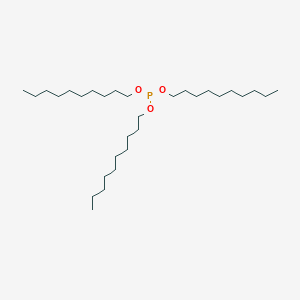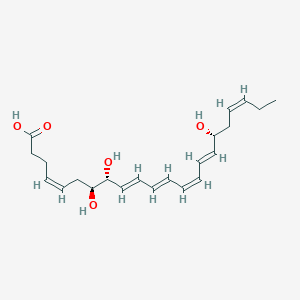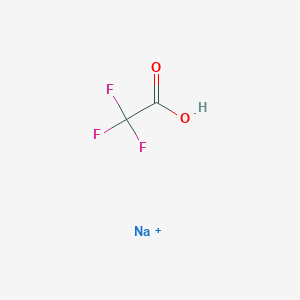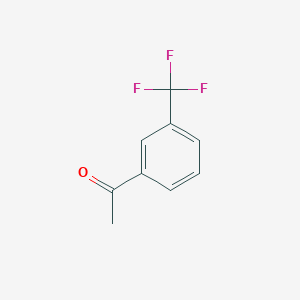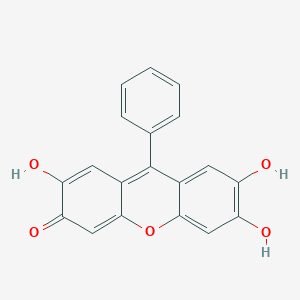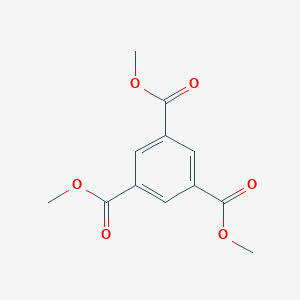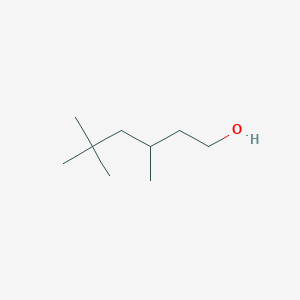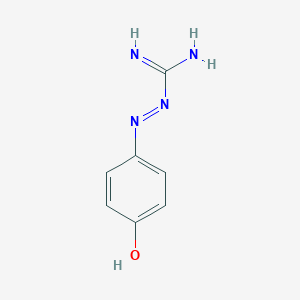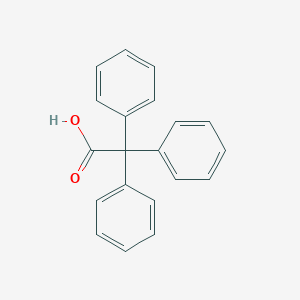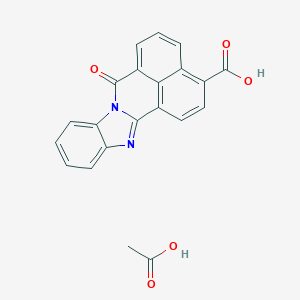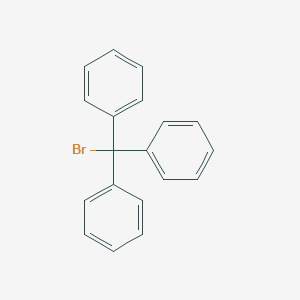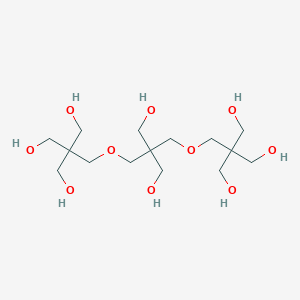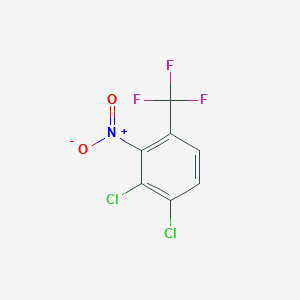
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene, also known as DNFB, is a chemical compound that has been widely used in scientific research for its ability to induce a delayed-type hypersensitivity reaction. This reaction is a type of immune response that occurs when the body's immune system reacts to a foreign substance, causing inflammation and tissue damage. DNFB has been used in various studies to understand the mechanisms of this immune response and its potential applications in immunotherapy.
作用机制
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene induces a delayed-type hypersensitivity reaction by acting as a hapten, which is a small molecule that can bind to proteins and elicit an immune response. When 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is applied to the skin, it binds to proteins in the skin and forms a complex that is recognized by immune cells as foreign. This triggers an immune response that leads to inflammation and tissue damage.
生化和生理效应
The immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is characterized by the infiltration of immune cells, such as T cells and macrophages, into the skin. These immune cells release cytokines and other inflammatory mediators that cause tissue damage and inflammation. The biochemical and physiological effects of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene-induced hypersensitivity have been extensively studied and have led to a better understanding of the mechanisms of immune response.
实验室实验的优点和局限性
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has several advantages as a tool for scientific research. It is relatively easy to synthesize and has a well-established protocol for inducing a delayed-type hypersensitivity reaction. 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is also a potent inducer of the immune response, which makes it a useful tool for studying immune system function. However, there are also limitations to the use of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in lab experiments. The immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is relatively non-specific and can lead to tissue damage and inflammation. This can make it difficult to interpret the results of experiments and can limit the usefulness of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in certain contexts.
未来方向
There are several future directions that could be pursued in the study of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene and its applications in immunotherapy. One area of research could be to investigate the potential of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene as a therapeutic agent for autoimmune diseases. Another area of research could be to explore the use of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in cancer immunotherapy, as the immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene could potentially be harnessed to target cancer cells. Additionally, further research could be done to better understand the mechanisms of immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene and its potential applications in the treatment of various diseases.
合成方法
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene can be synthesized by the reaction of 1,2-dichloro-4-(trifluoromethyl)benzene with nitric acid in the presence of sulfuric acid. This method has been well-established and has been used in various research studies.
科学研究应用
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has been widely used in scientific research as a tool to induce a delayed-type hypersensitivity reaction in animal models. This reaction has been studied extensively to understand the mechanisms of immune response and its potential applications in immunotherapy. 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has also been used in various studies to investigate the role of immune cells and cytokines in the immune response.
属性
CAS 编号 |
133391-72-7 |
|---|---|
产品名称 |
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene |
分子式 |
C7H2Cl2F3NO2 |
分子量 |
259.99 g/mol |
IUPAC 名称 |
1,2-dichloro-3-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)6(5(4)9)13(14)15/h1-2H |
InChI 键 |
WUUWDHBPRAWSAU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



